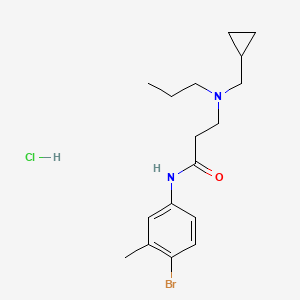
N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has revolutionized the field of neuroscience. DREADDs are genetically engineered receptors that can be activated by a specific compound, allowing researchers to selectively control neuronal activity in vivo.
Wirkmechanismus
N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides are activated by a synthetic ligand that selectively binds to the modified receptor. The binding of the ligand to the receptor activates downstream signaling pathways, leading to changes in neuronal activity. N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides can be designed to either activate or inhibit neuronal activity, depending on the specific modifications made to the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides depend on the specific modifications made to the receptor. N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides can be designed to selectively activate or inhibit specific neurons, allowing researchers to investigate the role of specific neurons in behavior and disease. The activation or inhibition of specific neurons can lead to changes in behavior, cognition, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides have several advantages over traditional methods of controlling neuronal activity, including the ability to selectively activate or inhibit specific neurons in vivo. N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides are also reversible, allowing researchers to turn off the activation or inhibition of specific neurons. However, there are also limitations to the use of N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides, including the potential for off-target effects and the need for a synthetic ligand to activate the receptor.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides in neuroscience research. One direction is the development of new N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides that can be activated by different synthetic ligands, allowing researchers to selectively control neuronal activity in different ways. Another direction is the use of N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides in combination with other technologies, such as optogenetics, to further refine the control of neuronal activity in vivo. Finally, the use of N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides in clinical research may lead to the development of new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides have been used extensively in neuroscience research to selectively control neuronal activity in vivo. The ability to selectively activate or inhibit specific neurons in vivo has allowed researchers to investigate the role of specific neurons in behavior and disease. N~1~-(tert-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamides have been used to investigate a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-9-10-16(20)17(21)11-14)27(25,26)15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDHASAFJWQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
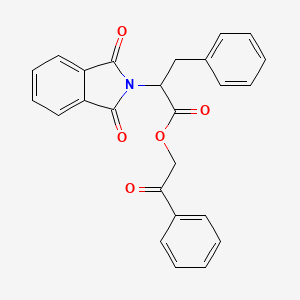
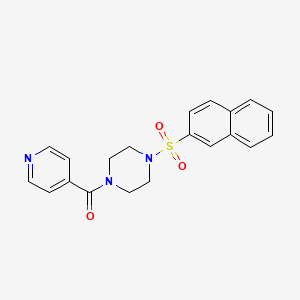
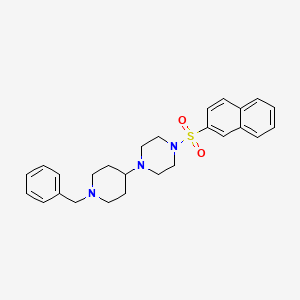
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3947368.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)
![1-(2,3-dichlorophenyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3947387.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide](/img/structure/B3947390.png)
![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B3947402.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride](/img/structure/B3947404.png)
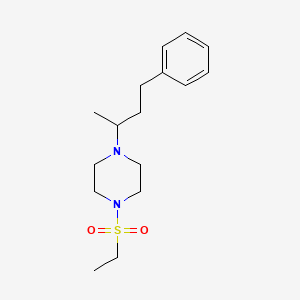
![N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3947437.png)
![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3947438.png)
